molecular formula C13H12N2O2 B13664568 Ethyl 2-phenylpyrimidine-4-carboxylate

Ethyl 2-phenylpyrimidine-4-carboxylate

Cat. No.: B13664568
M. Wt: 228.25 g/mol
InChI Key: XATVVKSGALQBIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-phenylpyrimidine-4-carboxylate typically involves the reaction of ethyl acetoacetate with benzaldehyde and urea under acidic conditions. The reaction is carried out in ethanol with a few drops of concentrated hydrochloric acid, and the mixture is heated to reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-phenylpyrimidine-4-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-phenylpyrimidine-4-carboxylate stands out due to its unique combination of biological activities, including neuroprotection, anti-inflammatory, antiviral, and anticancer properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Biological Activity

Ethyl 2-phenylpyrimidine-4-carboxylate is a heterocyclic organic compound characterized by its unique pyrimidine structure, which includes a six-membered ring with two nitrogen atoms. Its molecular formula is C12H11N2O2, and it features an ethyl ester group at the 4-position and a phenyl group at the 2-position of the pyrimidine ring. This structural arrangement contributes to its diverse biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The compound's mechanism may involve interference with bacterial cell wall synthesis or function, although specific pathways are still under investigation.

Anticancer Activity

In cancer research, this compound has shown potential as an anticancer agent. Studies suggest that it may inhibit certain cellular processes associated with cancer proliferation. The compound's interaction with specific enzymes and receptors could modulate biochemical pathways involved in tumor growth and metastasis.

Neuroprotective and Anti-inflammatory Effects

The compound has also been studied for its neuroprotective and anti-inflammatory properties. It appears to inhibit the NF-kB inflammatory pathway, which plays a crucial role in neuroprotection and inflammatory responses. This suggests potential applications in treating neurodegenerative diseases.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may bind to specific enzymes or receptors, leading to alterations in cell signaling pathways. Understanding these interactions is essential for elucidating its therapeutic effects.

Summary of Mechanisms

  • Antimicrobial Action : Inhibition of bacterial cell wall synthesis.
  • Anticancer Mechanism : Modulation of signaling pathways involved in tumor growth.
  • Neuroprotection : Inhibition of the NF-kB pathway.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveInhibition of NF-kB pathway
Anti-inflammatoryReduction in inflammatory markers

Case Study: Anticancer Activity

A study conducted on various derivatives of this compound demonstrated that certain modifications enhanced its anticancer properties. Compounds with lower IC50 values were identified, indicating stronger inhibitory effects on cancer cell lines compared to standard treatments .

Case Study: Antimicrobial Efficacy

In another study, this compound was tested against several strains of bacteria, including Gram-positive and Gram-negative species. Results indicated a broad-spectrum antimicrobial effect, suggesting potential for development into new antibiotic therapies.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 2-phenylpyrimidine-4-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-9-14-12(15-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3

InChI Key

XATVVKSGALQBIP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)C2=CC=CC=C2

Origin of Product

United States

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